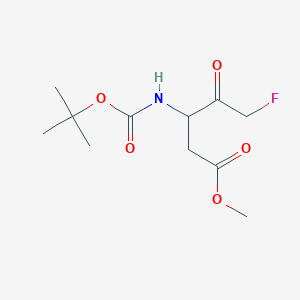
N-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as FM2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. FM2 is a derivative of indole-2-carboxamide and has been found to possess a range of biological activities that make it a promising candidate for drug development and other scientific applications.
Scientific Research Applications
Cannabinoid Receptor Type 2 Ligands
- Synthesis and Biological Evaluation : A study focused on synthesizing a series of indol-3-yl-oxoacetamides, including fluorinated derivatives, as potent and selective ligands for cannabinoid receptor type 2 (CB2). The fluorinated derivative demonstrated significant potency and selectivity for CB2 ligands (Moldovan et al., 2017).
Anti-inflammatory Applications
- Synthesis and Anti-inflammatory Activity : Research involving the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity in several compounds (Sunder & Maleraju, 2013).
Antiplasmodial Properties
- In Vitro Antiplasmodial Evaluation : A series of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides was prepared and evaluated for in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Compounds with specific fluorophenyl groups showed biological activity against the plasmodial parasite (Mphahlele et al., 2017).
Antiallergic Agents
- Synthesis and Antiallergic Potency : Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides explored their use as antiallergic agents. Specifically, compounds containing 4-fluorobenzyl groups demonstrated significant antiallergic potency (Menciu et al., 1999).
Selective Serotonin 5-HT2 Antagonists
- Synthesis and Evaluation : Compounds synthesized with 3-(4-fluorophenyl)-1H-indoles, substituted at specific positions, showed high affinity and selectivity for serotonin 5-HT2 receptors. These findings have implications for the development of compounds targeting these receptors (Andersen et al., 1992).
Antipsychotic Agents
- Synthesis and Evaluation for Antipsychotic Properties : A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including fluorine-containing compounds, were synthesized and evaluated for their potential as antipsychotic agents. These compounds demonstrated significant pharmacological activity and differentiated from dopamine receptors (Wise et al., 1987).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-15(13-4-2-3-5-14(13)19-10)16(21)17(22)20-12-8-6-11(18)7-9-12/h2-9,19H,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXNKPYUEREIBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-({2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2406770.png)

![6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2406772.png)


![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2406778.png)
![{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2406779.png)

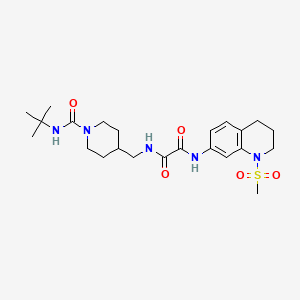
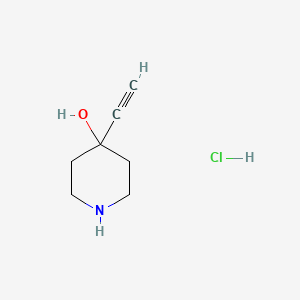
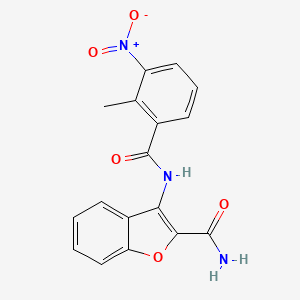
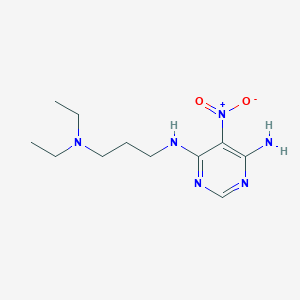
methanone](/img/structure/B2406788.png)
